Disodium (Z)-4-(2-((2-hydroxyethyl)(1-oxooctadec-9-enyl)amino)ethyl) 2-sulphonatosuccinate

CAS No.: 85480-92-8

Cat. No.: VC17040883

Molecular Formula: C26H45NNa2O9S

Molecular Weight: 593.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85480-92-8 |

|---|---|

| Molecular Formula | C26H45NNa2O9S |

| Molecular Weight | 593.7 g/mol |

| IUPAC Name | disodium;4-[2-[2-hydroxyethyl-[(Z)-octadec-9-enoyl]amino]ethoxy]-4-oxo-2-sulfonatobutanoate |

| Standard InChI | InChI=1S/C26H47NO9S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)27(18-20-28)19-21-36-25(30)22-23(26(31)32)37(33,34)35;;/h9-10,23,28H,2-8,11-22H2,1H3,(H,31,32)(H,33,34,35);;/q;2*+1/p-2/b10-9-;; |

| Standard InChI Key | WWFIXUJQZOYRBT-XXAVUKJNSA-L |

| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)N(CCO)CCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)N(CCO)CCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

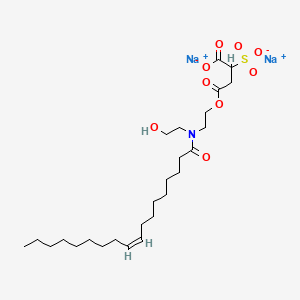

The compound features a disodium sulfonatosuccinate core modified with a (Z)-octadec-9-enyl (oleoyl) chain and a 2-hydroxyethyl group. Its IUPAC name, disodium (Z)-4-[2-[(2-hydroxyethyl)(1-oxooctadec-9-enyl)amino]ethyl] 2-sulphonatosuccinate, reflects the Z-configuration of the unsaturated carbon chain at position 9 of the octadecenyl group . The molecular formula is C₂₆H₄₅NNa₂O₉S, with a molecular weight of 594.69 g/mol .

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 85480-92-8 | |

| EINECS Number | 287-373-5 | |

| Molecular Formula | C₂₆H₄₅NNa₂O₉S | |

| SMILES Notation | [Provided in PubChem entry] | |

| InChIKey | WWFIXUJQZOYRBT-XXAVUKJNSA-L |

The sulfonate group at position 2 of the succinate backbone confers water solubility, while the oleoyl chain enhances lipid compatibility, making the compound effective at reducing interfacial tension .

Stereochemical Considerations

The (Z)-configuration of the octadec-9-enyl group ensures a cis orientation of the double bond, influencing packing efficiency in micelles and interfacial films . This geometry is critical for its surfactant properties, as it prevents tight molecular aggregation compared to trans isomers.

Synthesis and Industrial Production

Synthetic Pathways

The compound is synthesized via a multi-step process:

-

Oleic acid derivatization: Oleic acid is converted to oleoyl chloride, which reacts with monoethanolamine to form N-(2-hydroxyethyl)oleamide .

-

Succinate functionalization: The intermediate is esterified with maleic anhydride, followed by sulfonation at the succinate backbone .

-

Neutralization: The sulfonic acid group is neutralized with sodium hydroxide to yield the disodium salt .

Key Reaction: Sulfonation Step

This step is conducted under controlled conditions to avoid over-sulfonation, which could reduce biocompatibility .

Industrial Scalability

Batch production predominates due to the need for precise temperature and pH control during sulfonation. Yields typically range from 65–75%, with impurities including unreacted oleic acid and sodium sulfate byproducts .

Physicochemical Properties

Solubility and Partitioning

The compound exhibits aqueous solubility >100 g/L at 25°C, attributed to the sulfonate and carboxylate groups. LogP values (calculated) approximate -1.2, indicating strong hydrophilicity .

Surface Activity

Critical micelle concentration (CMC) studies report values of 0.8–1.2 mM in aqueous solutions, with micellar aggregates forming at diameters of 8–12 nm . The oleoyl chain’s cis unsaturation lowers the Krafft temperature to <5°C, enabling cold-water applications .

Applications in Formulations

Cosmetic and Personal Care

Widely used in shampoos and cleansers, the compound stabilizes oil-in-water emulsions at concentrations of 0.5–2% w/w . Its mild irritation profile (discussed in Section 6) permits use in leave-on products, though prolonged exposure risks necessitate formulation controls .

Industrial Detergents

In textile and agrochemical formulations, it enhances pesticide spreading coefficients by 30–40% compared to linear alkylbenzene sulfonates . Compatibility with hard water (up to 500 ppm Ca²⁺) is superior to non-ethoxylated surfactants .

| Hazard | Precautionary Measures |

|---|---|

| Skin contact | Wear nitrile gloves; rinse with water for 15 minutes |

| Eye exposure | Immediate flushing with saline solution |

| Inhalation | Use in ventilated enclosures |

Environmental and Toxicological Considerations

Ecotoxicity

Aquatic toxicity studies indicate a 96h-LC₅₀ of 12 mg/L for Daphnia magna, classifying it as toxic to aquatic life . Biodegradation assays show 78% mineralization in 28 days under OECD 301F conditions, suggesting moderate environmental persistence .

Human Health Risks

Future Research Directions

-

Green Synthesis: Exploring enzymatic sulfonation to reduce energy input and byproducts.

-

Nanocarrier Applications: Investigating micelles as drug delivery vehicles for hydrophobic APIs.

-

Alternative Derivatives: Synthesizing phosphate ester analogs for enhanced hard-water tolerance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume